![molecular formula C6H2BrF2I B2789882 1-Bromo-3,4-difluoro-2-iodobenzene CAS No. 1208077-27-3](/img/structure/B2789882.png)
1-Bromo-3,4-difluoro-2-iodobenzene
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Description
1-Bromo-3,4-difluoro-2-iodobenzene is a chemical compound with the molecular formula C6H2BrF2I . It has an average mass of 318.885 Da and a monoisotopic mass of 317.835236 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, difluoro, and iodo groups . The exact positions of these substituents can influence the compound’s reactivity and properties.Chemical Reactions Analysis
Aryl iodides are generally more reactive than aryl bromides in coupling reactions . Therefore, in a compound like this compound, the iodine end can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .Physical And Chemical Properties Analysis
This compound has a molecular weight of 318.89 . It is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally.Mechanism of Action
Mode of Action
It’s known that halogenated aromatic compounds can undergo various chemical reactions, such as nucleophilic substitution . In these reactions, the halogen atoms (bromine, fluorine, and iodine in this case) can be replaced by other groups, leading to changes in the compound’s structure and properties .
Biochemical Pathways
For instance, they can undergo reactions at the benzylic position, which can lead to changes in the compound’s structure and properties .
Result of Action
Halogenated aromatic compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3,4-difluoro-2-iodobenzene. For instance, factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability .
Safety and Hazards
According to the safety data sheet, 1-Bromo-3,4-difluoro-2-iodobenzene is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-bromo-3,4-difluoro-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-3-1-2-4(8)5(9)6(3)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKYIFFIESVNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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